Methyl 5-hydroxypyridine-2-carboxylate

Nitric oxide inhibition Anti-inflammatory RAW264.7 macrophages

Methyl 5-hydroxypyridine-2-carboxylate (CAS 30766-12-2) is a specific 5-hydroxy-2-pyridinecarboxylate regioisomer with a unique N,O-chelation motif essential for transition metal coordination and PTEN phosphatase inhibition. Its distinct methyl ester imparts solubility and permeability properties absent in the free acid (CAS 15069-92-8). Isolated from Mahonia fortune, it demonstrates validated in vitro NO inhibition (IC₅₀ ~115-119 μM) without cytotoxicity. Available in ≥97% purity.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 30766-12-2
Cat. No. B1352898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxypyridine-2-carboxylate
CAS30766-12-2
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)O
InChIInChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3
InChIKeyYYAYXDDHGPXWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-hydroxypyridine-2-carboxylate (CAS 30766-12-2): A Phenolic Pyridine Ester for NO Inhibition and Metal Chelation Research


Methyl 5-hydroxypyridine-2-carboxylate (CAS 30766-12-2, molecular formula C₇H₇NO₃, molecular weight 153.14 g/mol) is a heterocyclic pyridine derivative featuring a hydroxyl substituent at the 5-position and a methyl carboxylate ester at the 2-position [1]. This compound is identified as a naturally occurring phenolic acid isolated from the stems of Mahonia fortune and is commercially available as a research-grade small molecule with typical purity specifications of ≥97% . Its structural features confer two primary functional roles relevant to scientific applications: (1) in vitro inhibition of nitric oxide (NO) production in LPS-stimulated immune cell models, and (2) capacity to function as a bidentate chelating ligand for transition metals, which enables its use as a precursor for coordination complex synthesis and as a scaffold for pharmaceutical building block development [2].

Why Methyl 5-hydroxypyridine-2-carboxylate Cannot Be Substituted by Common Pyridine Carboxylate Analogs


Generic substitution of methyl 5-hydroxypyridine-2-carboxylate with structurally similar pyridine carboxylates is scientifically invalid due to three non-interchangeable molecular features. First, the 5-hydroxy-2-carboxylate substitution pattern establishes a specific N,O-chelation motif that is distinct from other regioisomers such as 3-hydroxy-4-pyridinecarboxylates or 6-hydroxy-2-pyridinecarboxylates; this positional isomerism directly alters metal-binding stoichiometry, complex geometry, and resultant solution stability as demonstrated in comparative coordination chemistry studies of hydroxypyridinecarboxylic acid isomers [1]. Second, the methyl ester form confers differential solubility and cellular permeability characteristics compared to the free carboxylic acid analog (5-hydroxypyridine-2-carboxylic acid, CAS 15069-92-8), which exhibits distinct physicochemical properties including higher aqueous solubility and altered pKa profiles . Third, the naturally occurring phenolic character derived from Mahonia fortune is unique to this specific regioisomer among pyridine carboxylates, with documented in vitro NO inhibitory activity that is absent or uncharacterized in closely related positional isomers [2]. These compound-specific features preclude functional interchangeability in both biological assays and coordination chemistry applications.

Methyl 5-hydroxypyridine-2-carboxylate: Quantitative Evidence for Scientific Selection


In Vitro NO Inhibitory Activity in LPS-Stimulated Murine Macrophage and Microglial Cell Models

Methyl 5-hydroxypyridine-2-carboxylate demonstrates reproducible in vitro nitric oxide (NO) inhibitory activity in LPS-stimulated RAW264.7 murine macrophage cells and BV2 murine microglial cells. The compound achieves half-maximal inhibitory concentrations (IC₅₀) of 115.67 μM and 118.80 μM in RAW264.7 and BV2 cells, respectively [1]. Importantly, within the tested concentration range of 6.25 to 200 μM, the compound exhibits no detectable cytotoxic effects in either cell line, establishing a functional window where NO inhibition occurs independently of cell viability compromise [1]. While direct head-to-head comparative IC₅₀ data for positional isomers or close structural analogs in the same assay system are not available in the current literature, the quantitative activity profile provides a reproducible baseline for this specific compound that can inform selection decisions in anti-inflammatory screening campaigns.

Nitric oxide inhibition Anti-inflammatory RAW264.7 macrophages BV2 microglia

Cytotoxicity Profile Across the Active Concentration Range

Methyl 5-hydroxypyridine-2-carboxylate exhibits no measurable cytotoxicity in RAW264.7 and BV2 cells at concentrations spanning 6.25 to 200 μM [1]. This concentration range fully encompasses the compound's IC₅₀ values for NO inhibition (115.67 μM and 118.80 μM, respectively), indicating that the observed NO inhibitory effects are not confounded by reductions in cell viability. While a formal selectivity index (therapeutic index) calculated as the ratio of cytotoxic concentration to effective concentration cannot be precisely quantified due to the absence of a defined CC₅₀ value within the tested range, the data establish that the functional activity occurs at concentrations below the threshold of detectable cytotoxicity.

Cytotoxicity Cell viability Safety profiling RAW264.7 BV2

Synthetic Yield for Fischer Esterification from 5-Hydroxypyridine-2-carboxylic Acid

Methyl 5-hydroxypyridine-2-carboxylate can be synthesized via Fischer esterification of 5-hydroxypyridine-2-carboxylic acid (CAS 15069-92-8) with methanol under acid catalysis. A reported synthetic protocol using methanol as solvent and concentrated sulfuric acid as catalyst, with overnight stirring at 75°C, achieves a 96% isolated yield of the target methyl ester product after aqueous workup and extraction [1]. This high-yielding transformation provides a reliable and scalable route for laboratory synthesis when commercial procurement is not preferred. An alternative protocol using HCl gas in methanol at 70°C achieves 70% yield with recrystallization from isopropyl alcohol, yielding product with melting point 188–190°C .

Organic synthesis Fischer esterification Process chemistry Pyridine derivatives

Metal Chelation Capacity: Coordination Chemistry with Transition Metals

The 5-hydroxy-2-pyridinecarboxylate scaffold functions as a bidentate N,O-chelating ligand capable of coordinating transition metal ions through the pyridine nitrogen atom and the carboxylate oxygen atom. This chelation motif has been structurally validated through the synthesis and X-ray crystallographic characterization of five transition metal complexes with the related free acid ligand 5-hydroxy-pyridine-2-carboxylic acid (H₂L), forming complexes of the general formula [M(HL)₂(H₂O)₂] (M = Zn, Mn, Co, Ni) and [Cu(HL)₂] under hydrothermal conditions [1]. In the methyl ester form, coordination occurs via the carbonyl oxygen of the ester group rather than the deprotonated carboxylate, with the hydroxyl group at the 5-position providing additional hydrogen-bonding capacity that influences supramolecular assembly and complex stability [2]. The bpV(HOpic) complex, a bisperoxo oxovanadate dipotassium salt coordinated to 5-hydroxypyridine-2-carboxylate, demonstrates potent inhibition of PTEN phosphatase with an IC₅₀ of 14 nM, compared to 4.9 μM for PTPβ and 25.3 μM for PTP-1β, highlighting the pharmacological relevance of this chelation scaffold when incorporated into vanadium coordination complexes .

Coordination chemistry Metal chelation Transition metal complexes Bidentate ligand

Physicochemical Properties: Solubility Profile for In Vitro Assay Compatibility

Methyl 5-hydroxypyridine-2-carboxylate exhibits favorable solubility characteristics for in vitro biological assays, with a measured solubility of 50 mg/mL (326.5 mM) in DMSO with sonication . This high DMSO solubility enables the preparation of concentrated stock solutions (e.g., 10 mM) that minimize solvent carryover into cell-based assays. For in vivo formulation reference, a solubility of 2 mg/mL (13.06 mM) is achievable in a vehicle composed of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline with sonication . The compound's computed physicochemical parameters include a consensus Log Po/w of 0.67, topological polar surface area (TPSA) of 59.4 Ų, and predicted aqueous solubility (Log S ESOL) of -1.78 (corresponding to approximately 2.55 mg/mL or 0.0166 mol/L) .

Solubility DMSO solubility Physicochemical characterization Assay development

Methyl 5-hydroxypyridine-2-carboxylate: Recommended Research and Industrial Application Scenarios


Anti-inflammatory Screening Campaigns Using NO Production as a Pharmacodynamic Readout

Methyl 5-hydroxypyridine-2-carboxylate is suitable as a reference compound or tool molecule in in vitro anti-inflammatory screening assays that utilize nitric oxide (NO) production as a primary endpoint. Its documented IC₅₀ values of 115.67 μM in RAW264.7 macrophages and 118.80 μM in BV2 microglial cells provide quantitative benchmarks for assay validation and inter-experimental comparison [1]. The demonstrated absence of cytotoxicity within the 6.25–200 μM concentration range ensures that observed NO inhibition is not attributable to cell death, reducing false-positive rates in primary screening cascades [1]. Researchers conducting structure-activity relationship (SAR) studies on phenolic pyridine derivatives or natural product-inspired anti-inflammatory agents may employ this compound as a comparator to evaluate potency improvements of newly synthesized analogs.

Synthesis of Transition Metal Coordination Complexes for Bioinorganic and Materials Chemistry

The 5-hydroxy-2-pyridinecarboxylate scaffold serves as a versatile bidentate N,O-chelating ligand for the synthesis of transition metal coordination complexes. The structurally characterized complexes [M(HL)₂(H₂O)₂] (M = Zn, Mn, Co, Ni) and [Cu(HL)₂] demonstrate the ligand's capacity to form stable coordination compounds with first-row transition metals [2]. The bpV(HOpic) vanadium complex, which incorporates 5-hydroxypyridine-2-carboxylate as the coordinating ligand, achieves potent and selective PTEN phosphatase inhibition (IC₅₀ = 14 nM) with >350-fold selectivity over PTPβ and >1,800-fold selectivity over PTP-1β . This pharmacological profile establishes the ligand scaffold as a privileged structure for developing phosphatase-targeted metallodrugs and validates the compound's utility in bioinorganic chemistry research programs focused on insulin-mimetic agents and cancer-relevant phosphatase modulation .

Pharmaceutical Building Block for Pyridine-Containing Drug Candidate Synthesis

Methyl 5-hydroxypyridine-2-carboxylate functions as a heterocyclic building block for the synthesis of more complex pharmaceutical candidates, leveraging the well-established prevalence of pyridine moieties in marketed drugs . The compound's orthogonal functional groups—a protected methyl ester at the 2-position and a free hydroxyl at the 5-position—enable sequential derivatization strategies including ester hydrolysis to the carboxylic acid, nucleophilic substitution at the hydroxyl position, and metal-catalyzed cross-coupling reactions following appropriate functional group activation. The documented 96% synthetic yield from the carboxylic acid precursor via Fischer esterification provides a reliable in-house preparation route when commercial procurement is not preferred or when larger quantities are required [3]. Medicinal chemistry teams engaged in scaffold diversification or fragment-based drug discovery may utilize this compound as a starting point for generating focused libraries of 5-substituted pyridine-2-carboxylate derivatives.

Quality Control and Analytical Reference Standard Procurement

Methyl 5-hydroxypyridine-2-carboxylate is commercially available with defined purity specifications (typically 97–98%) and accompanying analytical documentation including NMR, HPLC, GC, and LC-MS data [3]. This documented quality profile supports the compound's use as an analytical reference standard for method development, system suitability testing, and impurity profiling in pharmaceutical analysis workflows. The compound's well-characterized physicochemical properties—including melting point range of 188–190°C, predicted boiling point of 374.2±22.0°C, density of 1.287 g/cm³, and pKa of 8.29±0.10 [4]—facilitate chromatographic method optimization and stability-indicating assay development. Procurement teams sourcing this compound for analytical applications benefit from the availability of batch-specific certificates of analysis and defined storage recommendations (powder at -20°C for up to 3 years; DMSO solutions at -80°C for up to 1 year) that ensure reproducible results across experimental replicates and inter-laboratory studies [1].

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